2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one
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Overview
Description
2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by six methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one typically involves the alkylation of cyclohexadienone derivatives with methylating agents under controlled conditions. Common reagents used in the synthesis include methyl iodide and strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dienone to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated or nitrated cyclohexadienone derivatives
Scientific Research Applications
2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one
- 1,2,3,4,5,6-Hexamethylcyclohexane
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
Uniqueness
2,3,4,5,6,6-Hexamethylcyclohexa-2,4-dien-1-one is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. This high methylation can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
3854-96-4 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3,4,5,6,6-hexamethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(5,6)11(13)9(7)3/h1-6H3 |
InChI Key |
ONRODSXUOQUQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(=C1C)C)(C)C)C |
Origin of Product |
United States |
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